(2-Bromophenyl)(mesityl)methanol
Description
(2-Bromophenyl)(mesityl)methanol is a chiral secondary alcohol featuring a 2-bromophenyl group and a mesityl (2,4,6-trimethylphenyl) moiety. Its synthesis involves the asymmetric reduction of (2-bromophenyl)(mesityl)methanone using (S)-(−)-2-methyl-CBS-oxazaborolidine as a catalyst. However, this method yielded low enantioselectivity (<15% ee), necessitating chiral resolution with (R)-menthyl chloroformate to achieve high enantiomeric purity . The compound serves as a critical intermediate in asymmetric catalysis, particularly in the development of atropisomeric biphenyl diol catalysts for oxo-Diels–Alder reactions .
Its molecular structure combines steric bulk from the mesityl group with the electronic effects of the bromine substituent, making it a valuable scaffold for stereoselective transformations.
Properties
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDBBKXBWZDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(mesityl)methanol typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: Mesityl bromide is reacted with magnesium in anhydrous ether to form mesitylmagnesium bromide.
Addition Reaction: The mesitylmagnesium bromide is then added to 2-bromobenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
The reaction conditions typically involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(mesityl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-Phenyl)(mesityl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: (2-Bromophenyl)(mesityl)ketone or (2-Bromophenyl)(mesityl)aldehyde.
Reduction: (2-Phenyl)(mesityl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(mesityl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in organic reactions.
Biology
While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
Potential medicinal applications could involve the compound’s derivatives, which might exhibit pharmacological activities. Research in this area would focus on modifying the structure to enhance desired biological effects.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action for (2-Bromophenyl)(mesityl)methanol in chemical reactions typically involves the activation of the bromine atom or the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding or be a site for oxidation.
Comparison with Similar Compounds
Substituted Bromophenyl Methanol Derivatives
- (2-Chlorophenyl)(diphenylphosphoryl)-methanol: This analog replaces the mesityl group with a diphenylphosphoryl moiety and the bromine with chlorine. It acts as a ligand in rhodium-catalyzed hydrogenation, demonstrating high regioselectivity. The synthesis involves a straightforward aldol reaction between 2-chlorobenzaldehyde and diphenylphosphine oxide, avoiding enantioselectivity challenges .
- (2-Bromo-5-methoxyphenyl)methanol: A simpler derivative lacking the mesityl group, synthesized via nucleophilic substitution. Used in the preparation of chloromethyl intermediates for aromatic coupling reactions .
- (3-(2-Bromophenyl)isoxazol-5-yl)methanol: Features an isoxazole ring fused to the bromophenyl group.
Heterocyclic Bromophenyl Derivatives
- Dimethyl 7-bromoindole-2,3-dicarboxylate : Synthesized from 1-(2-bromophenyl)hydrazine derivatives, this compound highlights the role of steric hindrance in cyclization reactions. Yields (45–62%) depend on substituent positioning .
- Pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives: Bromophenyl-containing heterocycles with strong fluorescence (quantum yield up to 81% in methanol). Solvent polarity minimally affects emission maxima, making them suitable for optoelectronic applications .
Physical and Chemical Properties
Spectral Data Comparison
- (2-Chlorophenyl)(diphenylphosphoryl)-methanol: Crystal structure reveals a dihedral angle of 80.4° between aromatic planes, stabilized by O–H···O hydrogen bonds .
- Fluorescent pyrido-pyrrolo-isoquinolines: Exhibit emission maxima at 450–480 nm in methanol, with quantum yields up to 81% .
Stability and Reactivity
- The mesityl group in (2-Bromophenyl)(mesityl)methanol enhances steric protection, improving stability against oxidation. In contrast, (2-Bromo-5-methoxyphenyl)methanol is more reactive toward electrophilic substitution due to the electron-donating methoxy group .
Biological Activity
(2-Bromophenyl)(mesityl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various studies and data sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide in a controlled environment. The product is purified through standard organic synthesis techniques such as recrystallization or chromatography. Characterization is performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.
Table 1: NMR Data for this compound
| NMR Spectrum | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 1H NMR | 7.56 - 7.44 | m (2H) |
| 7.29 - 7.20 | m (4H) | |
| 2.50 | br (1H) | |
| 13C NMR | 141.0 | Cq |
| 133.1 | CH | |
| 129.6 | CH |
Biological Activity
Research into the biological activity of this compound has highlighted its potential as an antibacterial and antifungal agent. Studies indicate that compounds with a bromophenyl moiety often exhibit enhanced biological activities due to the electron-withdrawing nature of bromine, which can affect the compound's interaction with biological targets.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at UCL Pharmacology evaluated the antimicrobial efficacy of several brominated phenolic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting it is a promising candidate for further development as an antibacterial agent .
Cytotoxicity Assessment
While evaluating the therapeutic potential, it is crucial to assess cytotoxicity against mammalian cell lines. Preliminary cytotoxicity assays using HepG2 liver cells showed that this compound has a low cytotoxic profile with an IC50 value greater than 100 µM, indicating safety for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Electron-withdrawing groups : Enhance activity by increasing electrophilicity.
- Alkyl substitutions : Can modulate lipophilicity and permeability across cellular membranes.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Alkyl chain length | Improved membrane penetration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
